6,6,7,7,8,8,9,9-Octafluorononane-3,5-dione
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Overview
Description
6,6,7,7,8,8,9,9-Octafluorononane-3,5-dione is a fluorinated organic compound It is characterized by the presence of eight fluorine atoms and a diketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6,7,7,8,8,9,9-Octafluorononane-3,5-dione typically involves the fluorination of nonane derivatives. One common method is the direct fluorination of nonane-3,5-dione using elemental fluorine or fluorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
6,6,7,7,8,8,9,9-Octafluorononane-3,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorinated carboxylic acids.
Reduction: Reduction reactions can convert the diketone group to alcohols.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Perfluorinated carboxylic acids.
Reduction: Fluorinated alcohols.
Substitution: Various fluorinated derivatives depending on the substituent introduced.
Scientific Research Applications
6,6,7,7,8,8,9,9-Octafluorononane-3,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in drug delivery systems due to its stability and unique properties.
Medicine: Explored for its potential as a diagnostic agent in imaging techniques.
Industry: Utilized in the production of high-performance materials such as fluoropolymers and surfactants.
Mechanism of Action
The mechanism of action of 6,6,7,7,8,8,9,9-Octafluorononane-3,5-dione involves its interaction with molecular targets through its fluorinated and diketone functional groups. The fluorine atoms increase the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The diketone group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononanoic acid: Another highly fluorinated compound with similar properties but different functional groups.
6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyl-3,5-octanedione: A related diketone with fewer fluorine atoms.
Uniqueness
6,6,7,7,8,8,9,9-Octafluorononane-3,5-dione is unique due to its specific arrangement of fluorine atoms and the presence of a diketone group. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.
Properties
CAS No. |
62679-63-4 |
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Molecular Formula |
C9H8F8O2 |
Molecular Weight |
300.15 g/mol |
IUPAC Name |
6,6,7,7,8,8,9,9-octafluorononane-3,5-dione |
InChI |
InChI=1S/C9H8F8O2/c1-2-4(18)3-5(19)7(12,13)9(16,17)8(14,15)6(10)11/h6H,2-3H2,1H3 |
InChI Key |
NUEPPDRPDWUTJT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CC(=O)C(C(C(C(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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